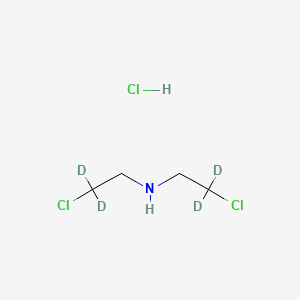

ビス(2-クロロエチル)アミン-d4 塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

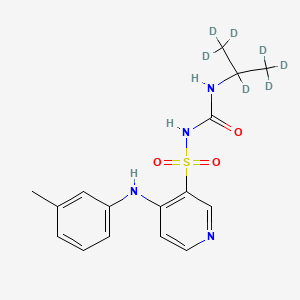

Bis(2-chloroethyl)amine-d4 Hydrochloride is a chemical compound used as a starting material to synthesize piperazine derivatives . It has a linear formula of (ClCH2CH2)2NH·HCl .

Synthesis Analysis

The synthesis of Bis(2-chloroethyl)amine-d4 Hydrochloride involves the reaction of diethanolamine and thionyl chloride . The reaction is controlled at a temperature between -4-6℃, and after completion, it is stirred at room temperature for 1 hour. The mixture is then heated to 60-65℃ until all crystals are precipitated .Molecular Structure Analysis

The molecular structure of Bis(2-chloroethyl)amine-d4 Hydrochloride can be represented by the SMILES string Cl.ClCCNCCCl . The InChI key for this compound is YMDZDFSUDFLGMX-UHFFFAOYSA-N .Chemical Reactions Analysis

Bis(2-chloroethyl)amine-d4 Hydrochloride is mainly used as a pharmaceutical intermediate . It is synthesized by the reaction of diethanolamine and thionyl chloride .Physical and Chemical Properties Analysis

Bis(2-chloroethyl)amine-d4 Hydrochloride is a powder with a melting point of 212-214 °C (lit.) . It has a molecular weight of 178.49 .科学的研究の応用

ピペラジン誘導体の合成

“ビス(2-クロロエチル)アミン-d4 塩酸塩”は、ピペラジン誘導体を合成するための出発物質として使用されます . ピペラジン誘導体は、その多様な生物活性のため、医薬品化学において幅広い用途があります。

化学合成における中間体

この化合物は、化学合成の中間体として役立ちます . それは、さまざまな化学物質の製造において重要な役割を果たし、多くの科学分野の発展に貢献しています。

有機化学における構成要素

“ビス(2-クロロエチル)アミン-d4 塩酸塩”は、有機化学において構成要素としても使用されます . それは、より複雑な分子を構築するために使用でき、さまざまな研究分野における潜在的な用途を持つ新しい化合物の開発を可能にします。

作用機序

Target of Action

Bis(2-chloroethyl)amine-d4 Hydrochloride is an alkylating agent that primarily targets DNA . It binds to the N7 nitrogen on the DNA base guanine . This compound is also known to interact with the Trace Amine-associated Receptor (TAAR) .

Mode of Action

The compound works by binding to DNA, crosslinking two strands and preventing cell duplication . This crosslinking interferes with the DNA replication process, which can lead to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Bis(2-chloroethyl)amine-d4 Hydrochloride is DNA replication. By crosslinking DNA strands, the compound disrupts the normal replication process. This disruption can lead to errors in DNA synthesis, triggering cell death mechanisms .

Result of Action

The primary result of Bis(2-chloroethyl)amine-d4 Hydrochloride’s action is the death of cells due to disrupted DNA replication . This makes the compound effective as a chemotherapeutic agent, specifically in the treatment of certain types of cancer, such as lymphomas and leukemias .

Safety and Hazards

生化学分析

Cellular Effects

The compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

2-chloro-N-(2-chloro-2,2-dideuterioethyl)-2,2-dideuterioethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDZDFSUDFLGMX-PBCJVBLFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NCCCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CNCC([2H])([2H])Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675697 |

Source

|

| Record name | 2-Chloro-N-[2-chloro(2,2-~2~H_2_)ethyl](2,2-~2~H_2_)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58880-33-4 |

Source

|

| Record name | 2-Chloro-N-[2-chloro(2,2-~2~H_2_)ethyl](2,2-~2~H_2_)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

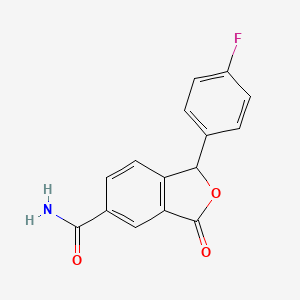

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)

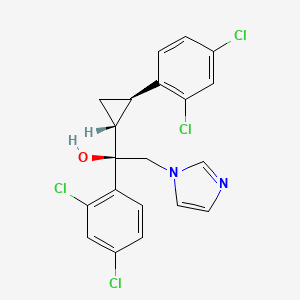

![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)